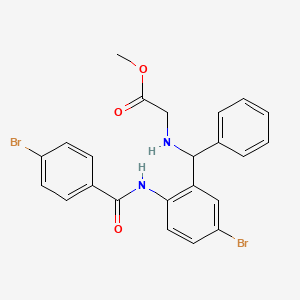

Methyl 2-(((5-bromo-2-(4-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[[[5-bromo-2-[(4-bromobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20Br2N2O3/c1-30-21(28)14-26-22(15-5-3-2-4-6-15)19-13-18(25)11-12-20(19)27-23(29)16-7-9-17(24)10-8-16/h2-13,22,26H,14H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZSHYKEJYFLCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20Br2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The presence of bromine atoms suggests that it may undergo reactions at the benzylic position. These reactions typically involve the removal of a hydrogen atom from the benzylic position, which is stabilized by resonance.

Biochemical Pathways

Given its structure, it may be involved in reactions at the benzylic position. These reactions can lead to various downstream effects, depending on the nature of the biological targets and the cellular context.

Biological Activity

Methyl 2-(((5-bromo-2-(4-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate, a complex organic compound, has garnered attention in scientific research due to its unique structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C25H22Br2N2O4, with a molecular weight of approximately 574.269 g/mol. The compound features multiple functional groups, including bromine atoms and a benzamido moiety, which are pivotal in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The bromine atoms are likely involved in electrophilic interactions, while the benzamido group may facilitate binding to specific enzymes or receptors. This interaction can modulate enzymatic activity or receptor signaling pathways.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Anticancer Potential : Its structure allows for interactions that may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study conducted by demonstrated that this compound showed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Anticancer Activity

In vitro assays revealed that the compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values were reported at 25 µM, indicating a promising therapeutic index for further development .

Enzyme Inhibition Studies

Research on enzyme inhibition showed that the compound effectively inhibited the activity of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases. The inhibition constant (Ki) was found to be 1.5 µM, suggesting a strong binding affinity .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds was made:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | AChE Inhibition (Ki µM) |

|---|---|---|---|

| This compound | 32 | 25 | 1.5 |

| Methyl 2-amino-5-bromobenzoate | 64 | 40 | Not reported |

| Methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate | Not reported | 30 | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.